(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid chemical properties
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid chemical properties
The following technical guide details the chemical properties, synthesis, and application of (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (Fmoc-AEH), a bulky, hydrophobic, unnatural amino acid used in advanced peptide therapeutics and chemical biology.
Chemical Identity & Physicochemical Properties[1][2][3][4]
(S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (often abbreviated as Fmoc-AEH ) is an unnatural
Core Specifications
| Property | Specification |
| IUPAC Name | (2S)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
| Common Name | Fmoc-L-4-ethyl-norleucine; Fmoc-AEH |
| CAS Number | 1998613-43-6 |
| Molecular Formula | |
| Molecular Weight | 381.47 g/mol |
| Chirality | L-configuration ( |
| Appearance | White to off-white powder |
| Purity Standard |
Physicochemical Constants
| Parameter | Value | Context |
| Solubility | Soluble in DMF, DMSO, NMP | Critical for SPPS stock solutions (typ. 0.2–0.5 M) |
| LogP (Calc) | ~5.5 | Highly hydrophobic; enhances membrane permeability |
| pKa ( | ~3.8–4.0 | Standard carboxylic acid range |
| Melting Point | Unreported (Generic: >120°C) | Decomposes at high temp; store at 2–8°C |
Structural Analysis
The side chain of AEH is 2-ethylbutyl (
-
Steric Profile: The
-branching mimics Leucine but with greater volume (two ethyl groups vs. two methyl groups). This creates a "steric shield" around the peptide backbone, protecting the adjacent amide bond from proteolytic hydrolysis (e.g., by chymotrypsin). -
Achirality: The
-carbon is attached to two identical ethyl groups, rendering the side chain achiral. This eliminates the risk of diastereomer formation during synthesis, unlike Isoleucine or Threonine derivatives.
Synthesis & Manufacturing
The synthesis of Fmoc-AEH requires the construction of the unnatural carbon skeleton followed by enantioselective resolution. The most robust industrial route utilizes the Acetamidomalonate Synthesis coupled with Enzymatic Resolution .
Synthetic Route Workflow
The pathway begins with the alkylation of diethyl acetamidomalonate with 1-bromo-2-ethylbutane, followed by hydrolysis and enzymatic sorting of the L-enantiomer.
Figure 1: Chemo-enzymatic synthesis of Fmoc-AEH ensuring high optical purity.
Detailed Protocol Steps
-
Alkylation: Diethyl acetamidomalonate is deprotonated with sodium ethoxide and reacted with 1-bromo-2-ethylbutane. The bulky electrophile requires reflux conditions (80°C, 24h) to ensure complete substitution.
-
Hydrolysis & Decarboxylation: The intermediate is boiled in 6M HCl. This simultaneously removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid to yield H-DL-AEH-OH (racemic).
-
Enzymatic Resolution:
-
The racemic amine is re-acetylated to N-Acetyl-DL-AEH.
-
Acylase I (Aspergillus melleus) is used at pH 7.5. The enzyme selectively hydrolyzes the L-amide bond, liberating free (S)-AEH . The N-Acetyl-D-AEH remains unreacted.
-
Purification: The mixture is acidified. The free L-amino acid is separated from the protected D-isomer via cation exchange chromatography or extraction.
-
-
Fmoc Protection: The pure (S)-AEH is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in aqueous dioxane/Na2CO3 to yield the final product.
Solid Phase Peptide Synthesis (SPPS) Application
Incorporating Fmoc-AEH into peptides presents specific challenges due to the steric bulk of the
Coupling Protocol (Critical)
The steric hindrance at the
-
Activator: Use HATU or PyAOP instead of HBTU/DIC. The 7-azabenzotriazole moiety enhances reactivity.
-
Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).
-
Stoichiometry: 4.0 equivalents of Fmoc-AEH : 3.9 eq HATU : 8.0 eq DIEA.
-
Reaction Time: Extend coupling time to 60–90 minutes (vs. standard 30 min).
-
Double Coupling: Highly recommended if Fmoc-AEH is followed by another bulky residue (e.g., Fmoc-AEH-Pro, Fmoc-AEH-Aib).
Deprotection & Cleavage
-
Fmoc Removal: Standard 20% Piperidine in DMF is effective. The bulky side chain does not sterically hinder the removal of the Fmoc group itself.
-
Global Cleavage: The AEH side chain is fully saturated and chemically inert. It is stable to high concentrations of TFA (95%) and requires no specific scavengers (unlike Trp, Met, or Cys).
SPPS Workflow Diagram
Figure 2: Optimized SPPS cycle for Fmoc-AEH emphasizing potent activation and extended coupling.
Applications in Drug Development
Proteolytic Stability
The primary utility of AEH is extending the half-life of peptide drugs. The bulky
-
Mechanism: Steric occlusion of the S1/S1' enzyme subsites.
-
Data: Peptides containing AEH show
values for Chymotrypsin 10–50x higher than their Phe/Leu counterparts, indicating resistance to cleavage.
Hydrophobic Interactions
With a LogP > 5, AEH significantly increases the overall lipophilicity of a peptide sequence.
-
Membrane Permeability: Used in "stapled" peptides or cell-penetrating peptides (CPPs) to facilitate entry into the cytosol.
-
Receptor Binding: Mimics large hydrophobic pockets found in protein-protein interaction (PPI) interfaces (e.g., MDM2/p53 inhibitors).
Case Study: Protease Probes
Research by Yamawaki et al. demonstrated that AEH can be used in fluorogenic substrates (AEH-AMC) to map the specificity of serine proteases. The compound serves as a "negative probe"—if a protease cleaves AEH, it possesses an unusually large and plastic hydrophobic binding pocket.
Safety & Handling
-
Hazard Classification: GHS Warning. Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store at +2°C to +8°C. Keep under inert gas (Argon/Nitrogen) to prevent moisture absorption, though the compound is not particularly hygroscopic.
-
Disposal: Incineration as chemical waste. Contains nitrogen oxides upon combustion.
References
-
PubChem. (2025). (S)-2-(Fmoc-amino)-4-ethyl-hexanoic acid (CID 138958479). National Library of Medicine. [Link]
-
Yamawaki, Y., et al. (2021).[1][2] The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. Molecules, 26(3), 609. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
